2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine
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Overview
Description
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine is a chemical compound with the molecular formula C23H46N2. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a long-chain alkylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of saturated imidazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce fully saturated imidazole derivatives .
Scientific Research Applications
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar in structure but with a shorter alkyl chain.
2-Methyl-4,5-dihydro-1H-imidazole: Contains a methyl group instead of a long alkyl chain.
2-Benzyl-4,5-dihydro-1H-imidazole: Features a benzyl group, providing different chemical properties.
Properties
CAS No. |
58568-58-4 |
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Molecular Formula |
C26H53N3 |
Molecular Weight |
407.7 g/mol |
IUPAC Name |
2-(2-henicosyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C26H53N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-28-23-25-29(26)24-22-27/h2-25,27H2,1H3 |
InChI Key |
XDQOWHAPQSSLFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NCCN1CCN |
Origin of Product |
United States |
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